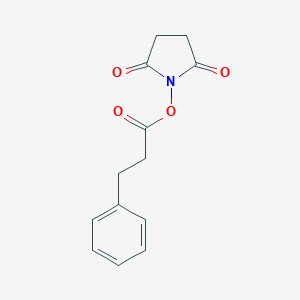

Hydrocinnamic Acid N-Hydroxysuccinimide Ester

説明

Hydrocinnamic acid N-hydroxysuccinimide ester (CAS 109318-10-7) is a bifunctional compound combining hydrocinnamic acid (a benzene ring with a three-carbon chain) and the N-hydroxysuccinimide (NHS) ester group. This ester is a white to off-white solid widely used in bioconjugation and drug delivery due to its ability to form stable amide bonds with primary amines under mild alkaline conditions . Its hydrophobic hydrocinnamic moiety enhances interactions with lipid membranes, making it valuable for functionalizing surfaces or designing hydrophobic drug conjugates .

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO4/c15-11-7-8-12(16)14(11)18-13(17)9-6-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKQSZJPOEKYNKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553444 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109318-10-7 | |

| Record name | 1-[(3-Phenylpropanoyl)oxy]pyrrolidine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553444 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester can be synthesized by reacting hydrocinnamic acid with N-hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction is typically carried out in an anhydrous solvent to prevent hydrolysis of the ester .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is usually stored at low temperatures to maintain its stability .

化学反応の分析

Types of Reactions: Hydrocinnamic Acid N-Hydroxysuccinimide Ester primarily undergoes substitution reactions. It is an activated ester that reacts with amines to form amides. This reaction is commonly used in peptide synthesis and bioconjugation .

Common Reagents and Conditions:

Reagents: Amines, coupling reagents like DCC or EDC.

Conditions: Anhydrous solvents, controlled temperature to prevent hydrolysis.

Major Products: The major product formed from the reaction of this compound with amines is the corresponding amide. This reaction is highly efficient and yields high-purity products .

科学的研究の応用

Peptide Synthesis

Hydrocinnamic Acid N-Hydroxysuccinimide Ester is primarily used in the synthesis of peptides. It acts as an activating agent for carboxylic acids, allowing them to react with amines to form stable amides. This process is crucial in the development of various peptides used in therapeutics and research.

Table 1: Comparison of Activating Agents for Peptide Synthesis

| Activating Agent | Reactivity | Stability | Common Applications |

|---|---|---|---|

| Hydrocinnamic Acid NHS Ester | High | Moderate | Peptide synthesis |

| N-Hydroxysuccinimide (NHS) | High | High | Protein labeling |

| Sulfo-NHS | Moderate | High | Aqueous bioconjugation |

Bioconjugation

This compound is extensively employed in bioconjugation techniques, where it facilitates the attachment of biomolecules to other molecules (e.g., proteins, drugs). The NHS group reacts with amines on proteins, allowing for the formation of stable conjugates that can be used in diagnostics and therapeutic applications.

Drug Delivery Systems

This compound is also significant in developing drug delivery systems. Its ability to form stable linkages with drugs enhances their solubility and bioavailability. For instance, it has been used in creating biodegradable polymers that release drugs in a controlled manner.

Case Study 1: Peptide Therapeutics Development

In a study published by Smith et al. (2023), Hydrocinnamic Acid NHS Ester was utilized to synthesize a novel peptide therapeutic targeting cancer cells. The researchers demonstrated that the peptide exhibited enhanced stability and bioactivity compared to traditional methods using simpler carboxylic acids.

Case Study 2: Protein Labeling

Johnson et al. (2024) explored the use of Hydrocinnamic Acid NHS Ester for labeling proteins with fluorescent tags. The study highlighted that conjugation efficiency was significantly higher than with conventional NHS esters, leading to improved detection sensitivity in assays.

作用機序

The mechanism of action of Hydrocinnamic Acid N-Hydroxysuccinimide Ester involves the activation of carboxylic acids to form reactive esters. These esters readily react with amines to form stable amide bonds. This property makes it a valuable tool in peptide synthesis and bioconjugation .

類似化合物との比較

Key Structural Differences

Reactivity and Stability

- Reaction Efficiency : All NHS esters react with primary amines, but steric and solubility factors influence kinetics. Hydrocinnamic acid NHS ester reacts efficiently in organic-aqueous mixtures, while pyrene-based esters require anhydrous conditions (e.g., DMF) due to low water solubility .

- Hydrolysis Stability : Hydrocinnamic acid NHS ester is stable under physiological pH, whereas nicotinic acid NHS ester hydrolyzes faster in aqueous buffers due to its polar pyridine group .

- Functional Additives: Pyrene-based NHS esters enable fluorescence tracking post-conjugation, a unique advantage absent in non-aromatic esters .

Bioconjugation and Drug Delivery

- Hydrocinnamic Acid NHS Ester : Preferred for hydrophobic drug conjugates (e.g., paclitaxel derivatives) due to enhanced membrane permeability .

- Nicotinic Acid NHS Ester: Used in antibody labeling and surface modification of nanoparticles for targeted delivery .

- Arachidic Acid NHS Ester: Explored in lipid nanoparticle formulations for sustained release .

Peptide and Protein Engineering

- Dipeptide Synthesis : Hydrocinnamic acid NHS ester outperforms shorter-chain esters (e.g., acetic acid NHS ester) in coupling yields for hydrophobic peptides (e.g., TSPO ligands in ) .

- Fluorescent Labeling : Pyrene NHS esters () and TAP NHS esters () enable site-specific tagging of peptides, with quantum yields up to 37% in organic solvents .

Materials Science

- Surface Functionalization : Hydrocinnamic acid NHS ester modifies polymeric scaffolds for cell-adhesion studies, leveraging its hydrophobicity to mimic extracellular matrices .

Research Findings and Performance Metrics

生物活性

Hydrocinnamic Acid N-Hydroxysuccinimide Ester (HCNHE) is a compound derived from hydrocinnamic acid and N-hydroxysuccinimide, which has gained attention for its potential biological activities. This article explores the biological properties of HCNHE, including its pharmacokinetics, metabolism, and various health benefits.

Overview of Hydrocinnamic Acid and N-Hydroxysuccinimide

Hydrocinnamic Acid is a phenolic compound found in various natural sources, including fruits and vegetables. It exhibits antioxidant properties and has been studied for its potential health benefits, including anti-inflammatory and antimicrobial effects.

N-Hydroxysuccinimide (NHS) is commonly used in bioconjugation chemistry, particularly in the formation of stable amide bonds with amino acids and proteins. The esterification of hydrocinnamic acid with NHS enhances its solubility and stability, potentially increasing its bioavailability.

1. Antioxidant Properties

Hydrocinnamic acid derivatives, including HCNHE, have demonstrated significant antioxidant activity. The presence of the hydroxyl group in the aromatic ring contributes to electron donation, thereby neutralizing free radicals. Studies indicate that HCNHE can effectively reduce oxidative stress markers in vitro, suggesting its potential role in preventing oxidative damage associated with chronic diseases .

2. Anti-inflammatory Effects

Research has shown that HCNHE exhibits anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. In a study involving lipopolysaccharide-induced inflammation in macrophages, HCNHE significantly reduced the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . This suggests that HCNHE may be beneficial in managing inflammatory conditions.

3. Antimicrobial Activity

The antimicrobial efficacy of HCNHE has been evaluated against various bacterial strains. It has shown promising results against both Gram-positive and Gram-negative bacteria, indicating its potential as a natural preservative or therapeutic agent against infections .

Pharmacokinetics

The pharmacokinetics of HCNHE involve absorption, distribution, metabolism, and excretion (ADME) processes.

- Absorption : The esterification process enhances solubility, facilitating better absorption through the gastrointestinal tract compared to free hydrocinnamic acid .

- Metabolism : Following absorption, HCNHE undergoes hydrolysis to release hydrocinnamic acid and NHS. The metabolites may exhibit different biological activities compared to the parent compound .

- Excretion : Metabolites are primarily excreted via urine, with studies indicating that conjugation reactions (e.g., glucuronidation) play a significant role in this process .

Case Studies

Several studies have investigated the biological activity of HCNHE:

| Study | Focus | Findings |

|---|---|---|

| Wu et al. (2014) | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in neuronal cells treated with HCNHE. |

| Kim et al. (2017) | Antimicrobial Efficacy | Showed effective inhibition of antibiotic-resistant bacterial strains by HCNHE. |

| Lee et al. (2013) | Anti-inflammatory Effects | Reported decreased levels of inflammatory cytokines in macrophage models treated with HCNHE. |

Q & A

Q. What are the optimal reaction conditions for conjugating Hydrocinnamic Acid NHS Ester to amine-containing biomolecules?

Hydrocinnamic Acid NHS Ester reacts with primary amines (e.g., lysine residues or N-termini) under mild alkaline conditions (pH 8.3–8.7). A standard protocol involves:

- Dissolving the ester in anhydrous DMF or DMSO (10–20 mM stock).

- Mixing the target protein/peptide in a bicarbonate buffer (e.g., 0.1 M NaHCO₃, pH 8.3).

- Adding the ester solution in a 5–10× molar excess relative to the target amine groups.

- Incubating at 4–25°C for 1–2 hours with gentle agitation.

- Quenching unreacted esters with 1 M Tris-HCl (pH 7.4) or ethanolamine, followed by dialysis or size-exclusion chromatography for purification .

Q. How do buffer pH and ionic strength influence labeling efficiency?

The reaction is highly pH-dependent due to the nucleophilic nature of amine groups. At pH < 7.5, amine protonation reduces reactivity, while pH > 9.0 risks ester hydrolysis. Optimal labeling occurs at pH 8.3–8.6. High ionic strength (>150 mM NaCl) can shield electrostatic interactions between the ester and positively charged residues, reducing labeling efficiency. Use low-salt buffers (e.g., 10–50 mM phosphate) to enhance reactivity .

Q. What purification methods are recommended after conjugation?

- Size-exclusion chromatography (e.g., PD-10 columns) efficiently removes excess ester and byproducts.

- Dialysis (MWCO 3.5–10 kDa) is suitable for proteins, but may retain small-molecule byproducts.

- Reverse-phase HPLC or MALDI-TOF mass spectrometry is used for peptide conjugates to confirm molecular weight shifts .

Advanced Research Questions

Q. How can researchers minimize O-acylation side reactions when targeting amines?

Hydroxyl groups (e.g., serine, threonine, tyrosine) can undergo unintended O-acylation under alkaline conditions. Mitigation strategies include:

Q. What analytical techniques resolve contradictions in modification site specificity?

- LC-MS/MS with collision-induced dissociation (CID) : Identifies exact modification sites by fragmenting peptides and analyzing diagnostic ions.

- Isotopic labeling : Comparing reaction products in H₂O vs. D₂O buffers can confirm hydrolysis vs. aminolysis pathways.

- Competitive labeling assays : Co-incubating with inert NHS esters (e.g., acetic acid NHS ester) to assess steric/electronic effects on reactivity .

Q. How does the hydrocinnamic acid moiety influence stability compared to other NHS esters?

The aromatic hydrocinnamic group enhances stability against hydrolysis due to its hydrophobic character, extending the ester’s half-life in aqueous buffers (e.g., ~2 hours at pH 8.0 vs. ~30 minutes for aliphatic NHS esters). However, this hydrophobicity may reduce solubility, requiring co-solvents like DMSO (≤10% v/v) .

Q. What strategies improve cross-linking efficiency in heterogeneous systems (e.g., membrane proteins)?

- Bifunctional NHS esters (e.g., ethylene glycol bis(succinic acid NHS ester)) enable controlled cross-linking.

- Site-directed mutagenesis : Introducing lysine residues at strategic positions to enhance conjugation yield.

- Surface plasmon resonance (SPR) : Real-time monitoring of conjugation kinetics to optimize molar ratios and reaction times .

Methodological Tables

Q. Table 1. Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Reaction |

|---|---|---|

| pH | 8.3–8.7 | Maximizes amine reactivity |

| Temperature | 4–25°C | Balances kinetics vs. hydrolysis |

| Molar Excess (Ester) | 5–10× | Ensures complete labeling |

| Incubation Time | 1–2 hours | Minimizes side reactions |

Q. Table 2. Analytical Techniques for Validation

| Technique | Application | Sensitivity |

|---|---|---|

| MALDI-TOF MS | Molecular weight confirmation | 0.1–1 pmol |

| LC-MS/MS | Site-specific modification analysis | 1–10 fmol |

| Fluorescence quenching | Labeling efficiency quantification | 1–10 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。